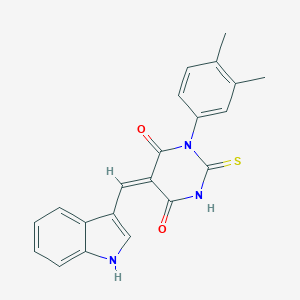![molecular formula C26H27N3O2 B317438 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B317438.png)
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the following steps:
Formation of Chalcone Intermediate: The reaction between 4-methoxybenzaldehyde and 3,4-dimethylacetophenone in the presence of a base such as sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.
Final Product Formation: The final step involves the reaction of the triazole intermediate with 4-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]propanone
- **1-[4-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]butanone
Uniqueness
The uniqueness of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE lies in its specific substitution pattern on the triazole ring and the presence of multiple aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[4-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C26H27N3O2/c1-17-6-9-21(10-7-17)26-28(23-11-8-18(2)19(3)16-23)25(20(4)30)27-29(26)22-12-14-24(31-5)15-13-22/h6-16,26H,1-5H3 |
InChI Key |
KUPPFNPMATTWFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(N=C(N2C3=CC(=C(C=C3)C)C)C(=O)C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(N=C(N2C3=CC(=C(C=C3)C)C)C(=O)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyanomethyl 2-chloro-5-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317355.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B317357.png)
![1,3-bis(2-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317358.png)
![1,3-bis(2,4-dimethylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317360.png)
![methyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317362.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B317365.png)

![1-(2,4-dimethylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317368.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B317370.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B317371.png)
![(5Z)-5-[(4-hydroxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317372.png)

![(5E)-5-[[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B317377.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B317378.png)
